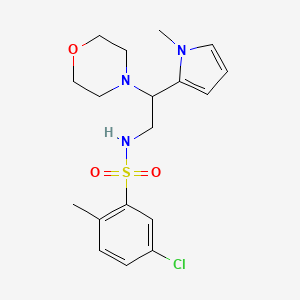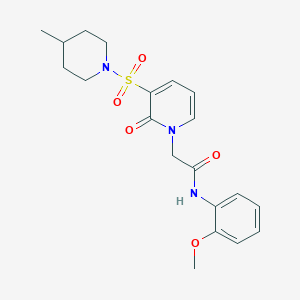![molecular formula C18H13FN4O3S B2543061 3-((4-fluorofenil)sulfonil)-2-imino-1-metil-1H-dipirido[1,2-a:2',3'-d]pirimidin-5(2H)-ona CAS No. 877809-40-0](/img/structure/B2543061.png)
3-((4-fluorofenil)sulfonil)-2-imino-1-metil-1H-dipirido[1,2-a:2',3'-d]pirimidin-5(2H)-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one is a useful research compound. Its molecular formula is C18H13FN4O3S and its molecular weight is 384.39. The purity is usually 95%.
BenchChem offers high-quality 3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((4-fluorophenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis orgánica y catálisis
Los ésteres borónicos de pinacol, incluido SMR000047119, sirven como bloques de construcción valiosos en la síntesis orgánica. Si bien el acoplamiento de Suzuki–Miyaura sigue siendo una aplicación destacada, las unidades de boro se pueden transformar en diversos grupos funcionales. Estas transformaciones incluyen oxidaciones, aminaciones, halogenaciones y formaciones de enlaces C–C (alquilaciones, alquililaciones y arilaciones). La estabilidad de los ésteres borónicos de pinacol los hace atractivos para las transformaciones químicas, donde la unidad de boro permanece en el producto .
Hidrometilación de alquenos
SMR000047119 permite una transformación fascinante: hidrometilación formal anti-Markovnikov de alquenos. Este proceso implica la protodesboronación catalítica de ésteres borónicos de alquilo utilizando un enfoque radical. Cuando se combina con una homologación Matteson–CH₂–, este protocolo logra la hidrometilación. Notablemente, esta transformación se ha aplicado a (−)-Δ8-THC y colesterol protegidos con metoxi. La estabilidad de los ésteres borónicos de pinacol juega un papel crucial en este contexto .
Consideraciones de seguridad
Es esencial manipular SMR000047119 con cuidado. El ácido fenilborónico, un compuesto relacionado, se utiliza en diversas aplicaciones. Asegure las precauciones de seguridad adecuadas cuando trabaje con ácidos borónicos .
Investigaciones bioquímicas y farmacológicas
Si bien las aplicaciones específicas en esta área no están explícitamente documentadas para SMR000047119, sus características estructurales pueden justificar una mayor exploración. Los investigadores podrían investigar sus interacciones con los objetivos biológicos, los posibles efectos terapéuticos y la farmacocinética.
En resumen, la versatilidad de SMR000047119 se extiende desde la síntesis orgánica hasta la catálisis, lo que lo convierte en un compuesto valioso para la exploración científica. Los investigadores deben continuar explorando sus propiedades únicas y sus posibles aplicaciones en varios dominios .
Mecanismo De Acción
- The primary target of SMR000047119 is aldehyde dehydrogenase 3A1 (ALDH3A1) . ALDH3A1 is an enzyme involved in the detoxification of aldehydes, particularly lipid peroxidation products. It plays a crucial role in cellular defense against oxidative stress and lipid-derived toxic compounds .
Target of Action
Análisis Bioquímico
Biochemical Properties
SMR000047119 plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. The compound has been shown to interact with specific enzymes, leading to either inhibition or activation of these enzymes. For instance, it may bind to the active site of an enzyme, altering its conformation and affecting its catalytic activity. Additionally, SMR000047119 can interact with proteins involved in signal transduction pathways, influencing cellular responses to various stimuli .
Cellular Effects
The effects of SMR000047119 on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, SMR000047119 can activate or inhibit specific signaling pathways, leading to changes in gene expression and subsequent alterations in cellular behavior. This compound may also affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of SMR000047119 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, SMR000047119 can bind to specific sites on enzymes or receptors, leading to conformational changes that either enhance or inhibit their activity. This binding can result in the modulation of downstream signaling pathways and alterations in gene expression, ultimately affecting cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SMR000047119 have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that SMR000047119 remains stable under specific conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to SMR000047119 in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of SMR000047119 vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, SMR000047119 may cause toxic or adverse effects, including enzyme inhibition, cellular damage, or even cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
SMR000047119 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound may influence key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation, by modulating the activity of enzymes involved in these pathways. This modulation can lead to changes in the overall metabolic state of the cell, affecting energy production and utilization .
Transport and Distribution
The transport and distribution of SMR000047119 within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of SMR000047119 can influence its activity and function, as well as its overall efficacy in biochemical processes .
Subcellular Localization
The subcellular localization of SMR000047119 is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular function. For example, SMR000047119 may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)sulfonyl-6-imino-7-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O3S/c1-22-16(20)14(27(25,26)12-7-5-11(19)6-8-12)10-13-17(22)21-15-4-2-3-9-23(15)18(13)24/h2-10,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSIXHCBZBCEQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=CC=CC4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B2542978.png)
![3-Methyl-1-(2-morpholin-4-ylethylamino)-2-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542979.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2542982.png)


![N-[1-(2,6-Dichlorophenyl)cyclopropyl]prop-2-enamide](/img/structure/B2542987.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2542990.png)
![8-methoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2542991.png)
![6-chloro-N'-[2-(2,4-dimethylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2542993.png)
![2-[[4-benzyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide](/img/structure/B2542995.png)

![ethyl 2-[2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B2543001.png)
